molecular formula C5H4I2N2O B13056351 4,6-Diiodo-2-methoxy-pyrimidine

4,6-Diiodo-2-methoxy-pyrimidine

Cat. No.: B13056351
M. Wt: 361.91 g/mol
InChI Key: FPTGEALUVACZQM-UHFFFAOYSA-N
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Description

4,6-Diiodo-2-methoxy-pyrimidine is a pyrimidine derivative characterized by the presence of two iodine atoms at the 4th and 6th positions and a methoxy group at the 2nd position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methoxy-pyrimidine typically involves the iodination of 2-methoxy-pyrimidine. One common method includes the reaction of 4,6-dichloro-2-methoxy-pyrimidine with sodium iodide in the presence of acetone. The reaction is carried out at room temperature for a couple of hours, resulting in the substitution of chlorine atoms with iodine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodo-2-methoxy-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Diiodo-2-methoxy-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diiodo-2-methoxy-pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .

Comparison with Similar Compounds

Uniqueness: 4,6-Diiodo-2-methoxy-pyrimidine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties. The iodine atoms make it more suitable for specific applications, such as in the formation of halogen bonds in medicinal chemistry .

Properties

Molecular Formula

C5H4I2N2O

Molecular Weight

361.91 g/mol

IUPAC Name

4,6-diiodo-2-methoxypyrimidine

InChI

InChI=1S/C5H4I2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

FPTGEALUVACZQM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)I)I

Origin of Product

United States

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